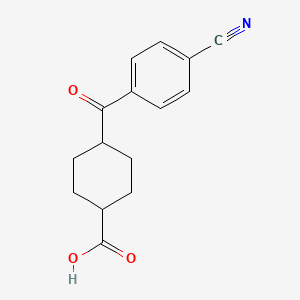

trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H15NO3 . It is characterized by the presence of a cyanobenzoyl group attached to a cyclohexane ring, which is further substituted with a carboxylic acid group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the cyanobenzoyl intermediate: This step involves the reaction of 4-cyanobenzoyl chloride with cyclohexanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Cyclohexane ring formation: The intermediate formed in the previous step undergoes a cyclization reaction in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the cyclohexane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions in the presence of strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the cyanobenzoyl group can be replaced by other functional groups, such as halogens or alkyl groups, using appropriate reagents

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkyl halides, nucleophiles, polar aprotic solvents

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Halogenated or alkylated derivatives

Applications De Recherche Scientifique

Chemical Research Applications

Catalysis and Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming metal complexes that can act as catalysts in organic reactions. These complexes are crucial for facilitating various chemical transformations, enhancing reaction rates and selectivity.

Material Science

Trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid is being investigated for its potential in developing novel materials with specific electronic and optical properties. Its unique structure may lead to applications in organic electronics and photonic devices.

Biological and Medicinal Applications

Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical modifications allows for the development of drugs targeting specific biological pathways. For instance, it can be utilized in synthesizing anti-inflammatory agents or drugs aimed at metabolic disorders .

Biological Probes

Due to its structural features, this compound can act as a probe to study biological processes involving carboxylic acids and their interactions with proteins. This application is particularly relevant in understanding enzyme activities and metabolic pathways.

Industrial Applications

Polymer Production

The compound can be employed as a monomer or comonomer in producing specialty polymers. These polymers exhibit enhanced properties such as increased thermal stability and chemical resistance, making them suitable for various industrial applications.

Agricultural Chemicals

In the agricultural sector, this compound can serve as an intermediate in synthesizing agrochemicals like herbicides and pesticides. Its role in enhancing the efficacy of these chemicals is under investigation .

Case Study 1: Drug Development

A study highlighted the synthesis of a derivative of this compound that demonstrated significant anti-inflammatory activity. The compound was tested against cyclooxygenase enzymes, revealing promising results for potential therapeutic applications.

Case Study 2: Material Science

Research focusing on the optical properties of polymers derived from this compound showed improved light absorption characteristics, making it suitable for applications in organic photovoltaic cells.

Mécanisme D'action

The mechanism of action of trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation .

Comparaison Avec Des Composés Similaires

- trans-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

- trans-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

- trans-4-(4-Nitrobenzoyl)cyclohexane-1-carboxylic acid

Comparison:

- Structural Differences: The primary difference lies in the substituent on the benzoyl group (e.g., cyano, chloro, methyl, nitro).

- Reactivity: The presence of different substituents affects the reactivity and chemical behavior of the compounds. For example, the cyano group is electron-withdrawing, making the compound more susceptible to nucleophilic attack, whereas the methyl group is electron-donating, reducing its reactivity.

- Applications: Each compound may have unique applications based on its specific properties. For instance, the nitro derivative may exhibit stronger biological activity due to its electron-withdrawing nature, while the methyl derivative may be more suitable for material science applications .

Propriétés

IUPAC Name |

4-(4-cyanobenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c16-9-10-1-3-11(4-2-10)14(17)12-5-7-13(8-6-12)15(18)19/h1-4,12-13H,5-8H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHPJPJXUBRPEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC=C(C=C2)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001230141 |

Source

|

| Record name | trans-4-(4-Cyanobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-09-7 |

Source

|

| Record name | trans-4-(4-Cyanobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.